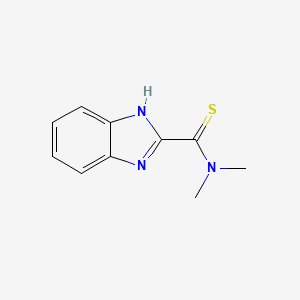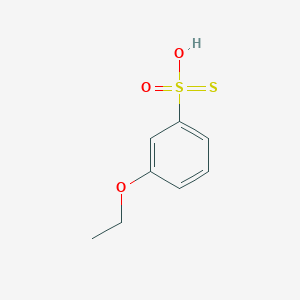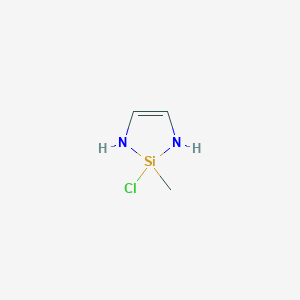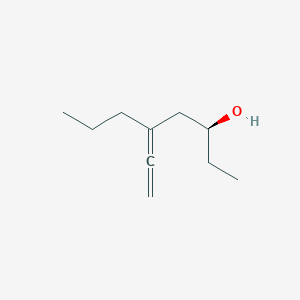![molecular formula C15H17N5O B14225979 n-Propyl-n'-[2-(1h-pyrazol-4-yl)-1h-indol-5-yl]urea CAS No. 827318-42-3](/img/structure/B14225979.png)
n-Propyl-n'-[2-(1h-pyrazol-4-yl)-1h-indol-5-yl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-Propyl-n’-[2-(1h-pyrazol-4-yl)-1h-indol-5-yl]urea is a synthetic organic compound that features both pyrazole and indole moieties. These heterocyclic structures are known for their significant biological activities and are often found in various pharmacologically active compounds. The combination of these two moieties in a single molecule can potentially lead to unique biological properties and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of n-Propyl-n’-[2-(1h-pyrazol-4-yl)-1h-indol-5-yl]urea typically involves the condensation of pyrazole-4-carbaldehyde with an appropriate indole derivative. One common method involves the use of chloro(trimethyl)silane as a catalyst in the presence of pyridine at elevated temperatures (around 90°C) under ambient air conditions . This method is known for its efficiency and high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial production more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
n-Propyl-n’-[2-(1h-pyrazol-4-yl)-1h-indol-5-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrazole and indole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole and indole rings.
Reduction: Reduced forms of the compound with hydrogenated pyrazole or indole rings.
Substitution: Substituted derivatives with various functional groups attached to the pyrazole or indole rings.
Aplicaciones Científicas De Investigación
n-Propyl-n’-[2-(1h-pyrazol-4-yl)-1h-indol-5-yl]urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of n-Propyl-n’-[2-(1h-pyrazol-4-yl)-1h-indol-5-yl]urea involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
2-(1H-Pyrazol-4-yl)-1H-benzimidazole: Shares the pyrazole moiety and exhibits similar biological activities.
1-Propylpyrazole-4-boronic acid: Contains the pyrazole ring and is used in similar chemical reactions.
2-(1-Methyl-1H-pyrazol-4-yl)morpholine: Another pyrazole-containing compound with comparable applications.
Uniqueness
n-Propyl-n’-[2-(1h-pyrazol-4-yl)-1h-indol-5-yl]urea is unique due to the combination of pyrazole and indole moieties in a single molecule. This structural feature can lead to distinct biological activities and applications that are not observed in compounds containing only one of these moieties.
Propiedades
Número CAS |
827318-42-3 |
|---|---|
Fórmula molecular |
C15H17N5O |
Peso molecular |
283.33 g/mol |
Nombre IUPAC |
1-propyl-3-[2-(1H-pyrazol-4-yl)-1H-indol-5-yl]urea |
InChI |
InChI=1S/C15H17N5O/c1-2-5-16-15(21)19-12-3-4-13-10(6-12)7-14(20-13)11-8-17-18-9-11/h3-4,6-9,20H,2,5H2,1H3,(H,17,18)(H2,16,19,21) |
Clave InChI |
LCQWNFWQAZSCBP-UHFFFAOYSA-N |
SMILES canónico |
CCCNC(=O)NC1=CC2=C(C=C1)NC(=C2)C3=CNN=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[2-(pyridin-2-yl)ethyl]-2H-indole-6-carboxamide](/img/structure/B14225919.png)
![Bis[4-(4-{bis[(oxiran-2-yl)methyl]amino}phenoxy)phenyl]methanone](/img/structure/B14225923.png)
![2H-Azepin-2-one, 1-[1-(1-bromo-2-naphthalenyl)ethenyl]hexahydro-](/img/structure/B14225930.png)

![1-[2-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-1-phenylbutan-2-one](/img/structure/B14225942.png)

![4-{(E)-[4-(Dipropylamino)phenyl]diazenyl}benzaldehyde](/img/structure/B14225946.png)

![N-[1-(4-Fluorobenzoyl)cyclopentyl]-3-methoxy-2-methylbenzamide](/img/structure/B14225967.png)


